Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
Overview
Description
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a chemical compound that belongs to a class of heterocyclic compounds featuring a pyrazolo[1,2-a]pyridazine ring system. This structure is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the treatment of 1-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones with hydrazides leads to the formation of acylhydrazino derivatives . Another study describes a sequence of reactions starting with nucleophilic substitution and ending with intramolecular cyclization to synthesize derivatives of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione . These methods highlight the versatility and complexity of synthesizing pyrazolo[1,2-a]pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of these compounds can exhibit various forms of structural variation, such as ring-chain tautomerism and cis-trans isomerism. In particular, the 2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives were found mainly as linear tautomers in [D6]DMSO, while their phthalazine counterparts favored cyclic tautomers . Single crystal X-ray structure analysis has been used to confirm the molecular structures of related compounds, providing a clear understanding of their three-dimensional conformation .
Chemical Reactions Analysis
The chemical behavior of these compounds under various conditions can lead to different reaction pathways. For example, conditions have been found to selectively carry out cyclization reactions, leading to the formation of either pyrazine or imidazole structures condensed with pyridine . Additionally, a combinatorial approach has been developed for the synthesis of related pyrazine libraries, which includes a variety of reactions such as electrophilic addition and lactamization .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of tautomeric forms can affect their solubility, stability, and reactivity. For example, the linear and cyclic tautomers of 2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives exhibit different solubility profiles in solvents like [D6]DMSO . The Hilbert-Johnson reaction has been used to synthesize dipyridopyrazinediones, which demonstrates the potential for these compounds to undergo dimerization and other transformations .
Scientific Research Applications
1. Structural and Tautomeric Studies
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione and its derivatives have been extensively studied for their structural properties, especially their ability to exhibit various types of structural variation. For example, Sinkkonen et al. (2002) investigated these compounds through 1H and 13C NMR spectroscopy, revealing their propensity for ring-chain tautomerism, cis-trans isomerism, and (E)/(Z) rotamerism. These properties are critical for understanding the chemical behavior and potential applications of these compounds in different fields, including pharmaceuticals and material science (Sinkkonen et al., 2002).
2. Synthesis and Catalysis
The synthesis of novel derivatives of this compound is a significant area of research. Jadhav et al. (2019) developed an efficient synthesis method for these derivatives using InCl3 as a Lewis acid catalyst. This approach highlights the potential for creating new compounds with varied functionalities, which could have implications in drug design and other chemical applications (Jadhav et al., 2019).
3. Biological Activity
There is significant interest in the biological activities of this compound derivatives. For instance, Zaki et al. (2016) studied the antimicrobial activities of these compounds, revealing their potential as antimicrobial agents. This research contributes to the understanding of these compounds' roles in medical applications, particularly in addressing microbial resistance (Zaki et al., 2016).
Mechanism of Action
Target of Action
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, also known as 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
These properties are crucial for predicting the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This cytotoxicity is measured by the compound’s IC50 values, which are the concentrations of the compound required to inhibit cell growth by 50% .
Future Directions
The future directions in the research of “Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” and similar compounds could involve the development of new synthetic processes , the exploration of their bioactive properties , and the investigation of their potential applications in pharmaceuticals and agrochemicals .
properties
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAGFTRPGKHANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)CC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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